5-Bromo-6-methoxyisoquinoline (CAS 366445-82-1): A Comprehensive Technical Guide for Drug Discovery and Synthetic Chemistry
5-Bromo-6-methoxyisoquinoline (CAS 366445-82-1): A Comprehensive Technical Guide for Drug Discovery and Synthetic Chemistry
Executive Summary
In the landscape of modern medicinal chemistry, the isoquinoline scaffold represents a privileged structure, frequently utilized to mimic endogenous monoamines and interact with a diverse array of neurological and enzymatic targets. 5-Bromo-6-methoxyisoquinoline (CAS 366445-82-1) is a highly specialized, bifunctional building block[1]. By combining the electron-donating properties of a C-6 methoxy group with the orthogonal reactivity of a C-5 bromine atom, this compound serves as a critical intermediate in the synthesis of Inosine Monophosphate Dehydrogenase (IMPDH) inhibitors and highly selective Dopamine D1 receptor ligands[2][3].
This whitepaper provides an in-depth analysis of its physicochemical properties, structural causality, synthetic methodologies, and applications in drug development.
Physicochemical Profiling and Structural Characteristics
The utility of 5-Bromo-6-methoxyisoquinoline stems from its unique electronic distribution. The nitrogen atom at position 2 of the isoquinoline ring alters the overall electron density compared to its quinoline analogs, significantly impacting its binding affinity in medicinal applications[4]. The methoxy group at C-6 acts as an electron-donating group via resonance, enriching the aromatic
Quantitative Data Summary
| Property | Value / Description |
| Chemical Name | 5-Bromo-6-methoxyisoquinoline |
| CAS Registry Number | 366445-82-1 |
| Molecular Formula | C₁₀H₈BrNO |
| Molecular Weight | 238.08 g/mol |
| Physical Form | Solid[1] |
| Purity Standard | |
| Storage Temperature | 2-8°C (Refrigerated)[1] |
| InChI Code | 1S/C10H8BrNO/c1-13-9-3-2-7-6-12-5-4-8(7)10(9)11/h2-6H,1H3[1] |
Synthetic Methodologies: Causality and Protocols
The synthesis of 5-Bromo-6-methoxyisoquinoline relies on the regioselective electrophilic aromatic substitution of 6-methoxyisoquinoline. The electron-donating nature of the C-6 methoxy group activates the benzene ring, directing incoming electrophiles primarily to the ortho positions (C-5 and C-7)[5]. The C-5 position is kinetically favored due to the stabilization of the Wheland intermediate within the fused bicyclic system.
Step-by-Step Protocol: Regioselective Bromination
This protocol is adapted from standard bromination methodologies for methoxy-substituted isoquinolines, including foundational work by P. Chen et al. (2003)[2][6].
-
Inert Preparation: Flame-dry a round-bottom flask and purge with Argon. Dissolve 1.0 equivalent of 6-methoxyisoquinoline in anhydrous dichloromethane (DCM) or glacial acetic acid, depending on the desired reaction kinetics.
-
Temperature Control: Cool the reaction mixture to 0°C using an ice-water bath. Causality: Lowering the temperature suppresses the formation of the thermodynamically driven C-7 brominated isomer and prevents over-bromination.
-
Electrophilic Addition: Slowly add 1.05 equivalents of N-Bromosuccinimide (NBS) or a solution of elemental bromine (
) dropwise. -
Reaction Monitoring: Allow the mixture to slowly warm to room temperature. Monitor the consumption of the starting material via TLC (typically using a Hexane/Ethyl Acetate eluent) or LC-MS.
-
Quenching & Extraction: Once complete, quench the reaction with a saturated aqueous solution of sodium thiosulfate (
) to neutralize any unreacted electrophilic bromine. Extract the aqueous layer three times with DCM. -
Purification: Dry the combined organic layers over anhydrous
, filter, and concentrate under reduced pressure. Purify the crude product via silica gel flash chromatography to isolate pure 5-Bromo-6-methoxyisoquinoline from trace C-7 isomers.
Applications in Drug Development
The primary value of 5-Bromo-6-methoxyisoquinoline lies in its role as an advanced intermediate for synthesizing complex therapeutics. The C-5 bromine atom acts as a versatile handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille, and Buchwald-Hartwig aminations), allowing medicinal chemists to rapidly explore structure-activity relationships (SAR)[4][7].
Dopamine D1 Receptor Ligands
The isoquinoline core is a well-established pharmacophore for central nervous system (CNS) targets because it structurally mimics endogenous catecholamines like dopamine. Derivatives synthesized from 5-Bromo-6-methoxyisoquinoline have been patented as potent Dopamine D1 receptor agonists and partial agonists[3].
-
Mechanistic Causality: Substituents installed at the C-5 position are strategically designed to interact with specific amino acid residues within the D1 receptor binding pocket, such as Ser188 and Asp103[3]. These precise interactions dictate the ligand's efficacy and bias towards specific G-protein coupled signaling cascades.
IMPDH Inhibitors
Research by P. Chen et al. demonstrated the utility of the 5-bromo-isoquinoline scaffold in discovering novel Inosine Monophosphate Dehydrogenase (IMPDH) inhibitors[2]. IMPDH is a critical enzyme in the de novo synthesis of guanine nucleotides. By utilizing the C-5 position to append aminooxazole or biaryl urea moieties, researchers achieved single-digit nanomolar potency against the enzyme, highlighting the compound's value in developing immunosuppressive and antiviral agents[2].
Handling, Storage, and Safety Protocols
To maintain the integrity of 5-Bromo-6-methoxyisoquinoline and ensure laboratory safety, a self-validating handling system must be employed[1][8]:
-
Hazard Classification: GHS07 (Exclamation mark). The compound is classified under Warning[1].
-
Hazard Statements: H315 (Causes skin irritation) and H319 (Causes serious eye irritation)[1].
-
Precautionary Standards:
-
P264: Wash skin thoroughly after handling.
-
P280: Wear protective gloves/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
-
Storage Integrity: The compound must be stored at 2-8°C in a tightly sealed container, protected from light and moisture, to prevent degradation of the methoxy group or spontaneous debromination over extended periods[1].
References
-
Chen, P., et al. "Identification of novel and potent isoquinoline aminooxazole-Based IMPDH inhibitors." Bioorganic & Medicinal Chemistry Letters, vol. 13, no. 7, 2003, pp. 1345-1348. Available at:[Link]
- Google Patents. "WO2014072881A1 - Heteroaromatic compounds and their use as dopamine d1 ligands." Google.com.
Sources
- 1. 5-Bromo-6-methoxyisoquinoline | 366445-82-1 [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. WO2014072881A1 - Heteroaromatic compounds and their use as dopamine d1 ligands - Google Patents [patents.google.com]
- 4. 2-Bromo-6-methoxyquinoline | 476161-59-8 | Benchchem [benchchem.com]
- 5. Methyl 6-methoxyisoquinoline-1-carboxylate | Benchchem [benchchem.com]
- 6. WO2014072881A1 - Heteroaromatic compounds and their use as dopamine d1 ligands - Google Patents [patents.google.com]
- 7. Methyl 6-methoxyisoquinoline-1-carboxylate | Benchchem [benchchem.com]
- 8. 5-Bromo-6-methoxyisoquinoline | 366445-82-1 [sigmaaldrich.com]
